N6-Succinyllysine: A Technical Guide to a Key Metabolic Post-Translational Modification
N6-Succinyllysine: A Technical Guide to a Key Metabolic Post-Translational Modification
Abstract
N6-succinyllysine is a dynamic and increasingly recognized post-translational modification (PTM) that plays a pivotal role in the intricate regulation of cellular metabolism and function. This technical guide provides an in-depth exploration of N6-succinyllysine, from its fundamental biochemistry to its broad biological significance and its implications in human health and disease. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the enzymatic and non-enzymatic mechanisms governing lysine succinylation, the profound impact of this modification on protein structure and function, and its emerging role as a critical regulator in metabolic pathways, oncology, cardiovascular diseases, and neurodegeneration. Furthermore, this guide presents detailed, field-proven methodologies for the detection, quantification, and functional characterization of N6-succinyllysine, equipping researchers with the practical knowledge to investigate this important PTM in their own work.
Introduction: The Expanding Landscape of Lysine Acylation
Post-translational modifications of lysine residues are fundamental to extending the functional repertoire of the proteome.[1] Beyond the well-studied modifications of acetylation and ubiquitination, a diverse array of lysine acylations has emerged, each with unique biochemical properties and regulatory consequences. Among these, N6-succinyllysine, the addition of a succinyl group to the ε-amino group of a lysine residue, has garnered significant attention.[2]
This modification is notable for inducing a substantial chemical alteration to the lysine side chain. The addition of the succinyl group (C4H4O3) results in a mass shift of 100.0186 Da and, critically, converts the positive charge of the lysine residue to a negative charge at physiological pH.[3] This charge reversal can profoundly impact protein structure, electrostatic interactions, and enzymatic activity, making succinylation a potent regulatory mechanism.[3]
This guide will navigate the multifaceted world of N6-succinyllysine, providing a robust scientific foundation and practical insights for its study.
The Biochemistry of N6-Succinyllysine: A Tale of Two Pathways
The installation and removal of N6-succinyllysine are tightly regulated processes, governed by both enzymatic and non-enzymatic mechanisms that are intrinsically linked to the metabolic state of the cell.
The Source of the Succinyl Group: Succinyl-CoA
The primary donor for lysine succinylation is succinyl-coenzyme A (succinyl-CoA), a central intermediate in the tricarboxylic acid (TCA) cycle.[1] The availability of succinyl-CoA, therefore, directly influences the extent of protein succinylation, creating a direct link between cellular metabolism and this PTM. Succinyl-CoA is generated through several key metabolic pathways, including the TCA cycle, fatty acid oxidation, and the catabolism of certain amino acids.[1]
Mechanisms of Succinylation
Lysine succinylation can occur through two distinct mechanisms:
-
Enzymatic Succinylation: Specific enzymes, known as lysine succinyltransferases, can catalyze the transfer of the succinyl group from succinyl-CoA to target lysine residues.[4] While the full complement of these enzymes is still under investigation, some proteins with acetyltransferase activity have been shown to also possess succinyltransferase capabilities.[4]
-
Non-Enzymatic Succinylation: Due to the reactive nature of the thioester bond in succinyl-CoA, succinylation can also occur non-enzymatically, particularly in environments with high concentrations of succinyl-CoA, such as the mitochondrial matrix.[1][4] This non-enzymatic mechanism further underscores the direct influence of metabolic flux on the succinylome.
The Eraser: SIRT5-Mediated Desuccinylation
The removal of the succinyl group is primarily catalyzed by Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacetylase family.[1] SIRT5 exhibits robust desuccinylase activity and is considered the major "eraser" of this modification. The NAD+-dependency of SIRT5 activity links the removal of succinylation to the cellular redox state, adding another layer of metabolic regulation.
Caption: The dynamic cycle of N6-succinyllysine addition and removal.
Biological Significance: A Nexus of Metabolism and Disease
N6-succinyllysine has emerged as a critical regulator in a multitude of cellular processes, with its dysregulation implicated in a growing number of pathologies.
Regulation of Cellular Metabolism
Given its direct link to the TCA cycle, it is not surprising that succinylation plays a profound role in regulating metabolic pathways. Numerous enzymes involved in central carbon metabolism, fatty acid metabolism, and amino acid metabolism are targets of succinylation.[5] The modification can either activate or inhibit enzyme activity, thereby fine-tuning metabolic flux in response to cellular energy demands. For instance, succinylation of key enzymes in the TCA cycle can modulate their activity, creating a feedback loop that influences energy production.[5]
Role in Cancer
Aberrant metabolism is a hallmark of cancer, and emerging evidence points to a significant role for N6-succinyllysine in tumorigenesis. Dysregulation of succinylation has been observed in various cancers, where it can impact cancer cell proliferation, survival, and metabolic reprogramming.[5] For example, the succinylation of metabolic enzymes like pyruvate kinase M2 (PKM2) can alter their activity and contribute to the Warburg effect.[5]
Implications in Cardiovascular Disease
The heart is a highly metabolic organ, and disruptions in energy metabolism are central to many cardiovascular diseases. Succinylation has been shown to be a key regulatory PTM in the heart, and its dysregulation is associated with conditions such as myocardial ischemia-reperfusion injury and heart failure. The modification of mitochondrial proteins by succinylation can impair their function, leading to mitochondrial dysfunction and cardiac pathology.
Emerging Role in Neurodegenerative Diseases
Recent studies have begun to unravel the involvement of N6-succinyllysine in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In the context of Alzheimer's disease, succinylation of key proteins like amyloid precursor protein (APP) and tau has been shown to promote the formation of amyloid plaques and neurofibrillary tangles, the pathological hallmarks of the disease.[6] Succinylation of apolipoprotein E (APOE), a major genetic risk factor for Alzheimer's, has also been identified, suggesting a potential mechanism by which metabolic dysfunction contributes to disease pathogenesis.[7] In Parkinson's disease, while research is still in its early stages, the known mitochondrial dysfunction and metabolic alterations in this condition suggest that aberrant succinylation could play a role in the progressive loss of dopaminergic neurons.[8][9] The accumulation of misfolded protein aggregates, a common feature of many neurodegenerative diseases, may also be influenced by succinylation, which can alter protein stability and folding.[10][11][12]
Methodologies for the Study of N6-Succinyllysine
The investigation of N6-succinyllysine requires a specialized toolkit of biochemical and analytical techniques. This section provides detailed, step-by-step protocols for the key experimental workflows.
Detection and Quantification by Mass Spectrometry-Based Proteomics
Mass spectrometry is the gold standard for the identification and quantification of PTMs, including succinylation.
4.1.1. Experimental Workflow
Caption: A generalized workflow for the mass spectrometric analysis of N6-succinyllysine.
4.1.2. Step-by-Step Protocol: Immunoaffinity Enrichment of Succinylated Peptides
This protocol describes the enrichment of succinyl-lysine containing peptides from a complex protein digest using anti-succinyllysine antibodies.
Materials:
-
Lyophilized protein digest
-
NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)
-
Anti-succinyllysine antibody-conjugated agarose beads
-
0.1% Trifluoroacetic acid (TFA)
-
C18 ZipTips for desalting
Procedure:
-
Peptide Resuspension: Resuspend the lyophilized peptide mixture in NETN buffer.
-
Incubation with Antibody Beads: Add the anti-succinyllysine antibody-conjugated agarose beads to the peptide solution and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound peptides. Perform four washes with NETN buffer, followed by two washes with ice-cold deionized water.
-
Elution: Elute the enriched succinylated peptides from the beads by incubating with 0.1% TFA.
-
Desalting: Desalt the eluted peptides using C18 ZipTips according to the manufacturer's protocol.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
4.1.3. LC-MS/MS Parameters
The following table provides typical parameters for the analysis of succinylated peptides on a high-resolution mass spectrometer.
| Parameter | Setting |
| LC Column | Reversed-phase C18, 75 µm ID x 25 cm |
| LC Gradient | 90-minute gradient from 5% to 35% acetonitrile with 0.1% formic acid |
| Flow Rate | 300 nL/min |
| Mass Spectrometer | Q Exactive or Orbitrap Fusion Lumos |
| Acquisition Mode | Data-Dependent Acquisition (DDA) |
| Full MS Scan Resolution | 70,000 |
| MS/MS Scan Resolution | 17,500 |
| Fragmentation Method | Higher-energy Collisional Dissociation (HCD) |
| Dynamic Exclusion | Enabled |
Immunodetection Methods
Antibody-based methods are invaluable for the validation and visualization of protein succinylation.
4.2.1. Step-by-Step Protocol: Immunoprecipitation of Succinylated Proteins
This protocol details the immunoprecipitation of succinylated proteins from cell lysates.
Materials:
-
Cell culture dish with cells of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Anti-succinyllysine antibody
-
Protein A/G agarose beads
-
Wash Buffer (e.g., lysis buffer without detergents)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Place the cell culture dish on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-succinyllysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins. Pellet the beads and collect the supernatant containing the enriched succinylated proteins.
4.2.2. Western Blotting
The eluted proteins from the immunoprecipitation can be resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to a protein of interest to confirm its succinylation. A general western blotting protocol should be followed.[13][14][15][16]
Functional Assays: Measuring SIRT5 Desuccinylase Activity
Commercially available fluorogenic assay kits provide a convenient method to measure the desuccinylase activity of SIRT5. These assays typically utilize a synthetic peptide substrate containing a succinylated lysine residue linked to a fluorophore. Upon desuccinylation by SIRT5, a developer solution is added that generates a fluorescent signal proportional to the enzyme's activity.
4.3.1. General Protocol for a Fluorogenic SIRT5 Assay
Materials:
-
Fluorogenic SIRT5 Assay Kit (containing SIRT5 substrate, SIRT5 enzyme, NAD+, assay buffer, and developer solution)
-
Black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the SIRT5 substrate, SIRT5 enzyme, and NAD+ in the provided assay buffer according to the kit's instructions.
-
Set up Reactions: In a black microtiter plate, combine the assay buffer, NAD+, and SIRT5 substrate.
-
Initiate Reaction: Add the diluted SIRT5 enzyme to the appropriate wells to start the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Develop Signal: Add the developer solution to each well and incubate at room temperature for 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.
Conclusion and Future Perspectives
N6-succinyllysine has firmly established itself as a critical post-translational modification that sits at the crossroads of cellular metabolism and a wide range of physiological and pathological processes. Its direct link to the central metabolic intermediate succinyl-CoA and its regulation by the NAD+-dependent sirtuin SIRT5 position it as a key sensor and effector of the cell's metabolic state. The profound impact of succinylation on protein function, coupled with its emerging roles in cancer, cardiovascular disease, and neurodegeneration, highlights its significance as a target for further research and therapeutic development.
The methodologies outlined in this guide provide a robust framework for the investigation of N6-succinyllysine. As our understanding of the enzymes that write, read, and erase this modification continues to grow, and as analytical technologies become even more sensitive, we can anticipate a deeper appreciation for the intricate roles of N6-succinyllysine in health and disease. Future research will undoubtedly uncover novel succinylated substrates, delineate the complex interplay between succinylation and other PTMs, and pave the way for the development of novel therapeutic strategies that target the succinylation-desuccinylation axis.
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- Succinylation changes protein size and charge, and increases mass by 100 Da and changes charge from a single positive to a single negative.
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